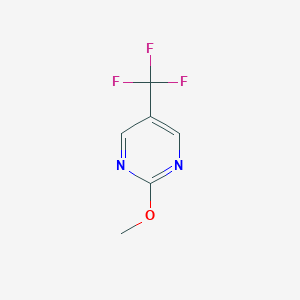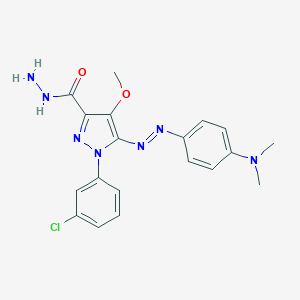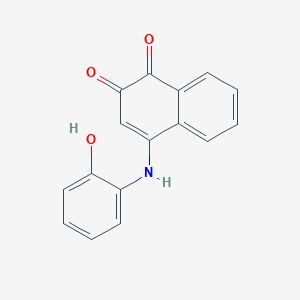
2-Methoxy-5-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
“2-Methoxy-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C7H6F3NO . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-(trifluoromethyl)pyrimidine” include a molecular weight of 177.12 and a high gastrointestinal absorption potential . It is also predicted to be a CYP1A2 inhibitor .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The trifluoromethyl group, which is present in 2-Methoxy-5-(trifluoromethyl)pyrimidine, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For example, Alpelisib, a drug used for treating breast cancer, contains a trifluoromethyl group .
Agrochemical Applications
Trifluoromethylpyridines, a category that includes 2-Methoxy-5-(trifluoromethyl)pyrimidine, are used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl, an agrochemical product, was the first trifluoromethylpyridine derivative introduced to the market .
Synthesis of Active Ingredients
2-Methoxy-5-(trifluoromethyl)pyrimidine can be used as a key structural motif in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . It is a key intermediate for the synthesis of fluazifop .
Anti-fibrotic Activities
Some compounds that contain a pyrimidin-2-yl structure, similar to 2-Methoxy-5-(trifluoromethyl)pyrimidine, have shown better anti-fibrotic activities than some existing drugs . These compounds could potentially be used in the treatment of fibrotic diseases .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)pyrimidine contributes to the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Research on Unique Physicochemical Properties
The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-Methoxy-5-(trifluoromethyl)pyrimidine make it a subject of interest in scientific research . This research could lead to the discovery of many novel applications .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .
Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "2-Methoxy-5-(trifluoromethyl)pyrimidine" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-(trifluoromethyl)pyrimidine are currently unknown
Pharmacokinetics
The compound’s molecular weight (17713 g/mol ) and physical properties suggest that it may have good oral bioavailability. The methoxy and trifluoromethyl groups could potentially enhance the compound’s metabolic stability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)pyrimidine . For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s efficacy could be influenced by the concentration of its targets and the presence of other competing molecules in the cellular environment.
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUJIMFLPIMCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446370 | |
| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)pyrimidine | |
CAS RN |
176214-14-5 | |
| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

